molecular formula C12H24O2 B12644068 3-Methylpentyl hexanoate CAS No. 84254-86-4

3-Methylpentyl hexanoate

Cat. No.: B12644068
CAS No.: 84254-86-4
M. Wt: 200.32 g/mol
InChI Key: SAMSOMFUNDLFFI-UHFFFAOYSA-N
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Description

3-Methylpentyl hexanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. The molecular formula of this compound is C12H24O2 , and it has a molecular weight of 200.318 Da . This compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpentyl hexanoate can be synthesized through the esterification reaction between 3-methylpentanol and hexanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentyl hexanoate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and hexanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products:

    Hydrolysis: 3-Methylpentanol and hexanoic acid.

    Transesterification: A different ester and alcohol.

    Reduction: 3-Methylpentanol.

Scientific Research Applications

3-Methylpentyl hexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methylpentyl hexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction produces 3-methylpentanol and hexanoic acid, which can further participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

    Methyl hexanoate: Another ester with a similar structure but different alkyl group.

    Ethyl hexanoate: Similar ester with an ethyl group instead of a 3-methylpentyl group.

    Butyl hexanoate: Ester with a butyl group.

Uniqueness: 3-Methylpentyl hexanoate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific odor profiles or chemical reactivity is desired .

Properties

CAS No.

84254-86-4

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-methylpentyl hexanoate

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-12(13)14-10-9-11(3)5-2/h11H,4-10H2,1-3H3

InChI Key

SAMSOMFUNDLFFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCC(C)CC

Origin of Product

United States

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